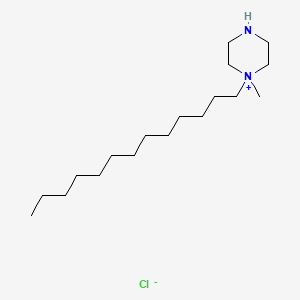

1-Methyl-1-tridecylpiperazinium chloride

Description

1-Methyl-1-tridecylpiperazinium chloride is a quaternary ammonium compound characterized by a piperazinium core substituted with a methyl group and a tridecyl (C13) alkyl chain. The compound likely shares properties with other piperazinium-based ionic liquids, including surfactant behavior due to its amphiphilic structure.

Properties

CAS No. |

111440-02-9 |

|---|---|

Molecular Formula |

C18H39ClN2 |

Molecular Weight |

319.0 g/mol |

IUPAC Name |

1-methyl-1-tridecylpiperazin-1-ium;chloride |

InChI |

InChI=1S/C18H39N2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-16-20(2)17-14-19-15-18-20;/h19H,3-18H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

SGRWMRGFRFYQRI-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCC[N+]1(CCNCC1)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1-tridecylpiperazinium chloride typically involves the quaternization of 1-methylpiperazine with 1-bromotridecane. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:

Step 1: Dissolve 1-methylpiperazine in acetonitrile.

Step 2: Add 1-bromotridecane to the solution.

Step 3: Reflux the mixture for several hours.

Step 4: Cool the reaction mixture and precipitate the product by adding a non-solvent such as diethyl ether.

Step 5: Filter and wash the precipitate to obtain pure 1-Methyl-1-tridecylpiperazinium chloride.

Industrial Production Methods

Industrial production of 1-Methyl-1-tridecylpiperazinium chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1-tridecylpiperazinium chloride undergoes various chemical reactions, including:

Substitution Reactions: The chloride ion can be substituted with other anions such as bromide or iodide.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: Reduction can lead to the formation of secondary amines.

Common Reagents and Conditions

Substitution: Reagents like sodium bromide or potassium iodide in aqueous or alcoholic solutions.

Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Substitution: Formation of 1-Methyl-1-tridecylpiperazinium bromide or iodide.

Oxidation: Formation of N-oxides.

Reduction: Formation of secondary amines.

Scientific Research Applications

1-Methyl-1-tridecylpiperazinium chloride has a wide range of applications in scientific research:

Chemistry: Used as a phase transfer catalyst in organic synthesis.

Biology: Employed in the study of cell membrane interactions due to its surfactant properties.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the formulation of detergents and disinfectants.

Mechanism of Action

The mechanism of action of 1-Methyl-1-tridecylpiperazinium chloride is primarily based on its surfactant properties. It interacts with cell membranes, altering their permeability and disrupting cellular processes. The compound targets lipid bilayers and can cause cell lysis at higher concentrations. The molecular pathways involved include the disruption of membrane integrity and interference with membrane-bound enzymes.

Comparison with Similar Compounds

Key Observations :

- Cationic Core Differences : Piperazinium derivatives (e.g., 1-methylpiperazine hydrochloride) exhibit distinct reactivity compared to imidazolium-based ionic liquids (e.g., 1-ethyl-3-methylimidazolium chloride). Piperazinium compounds often show stronger hydrogen-bonding capacity due to secondary amine groups, whereas imidazolium salts are thermally stable and widely used in electrochemistry .

Physicochemical Properties

- Solubility : Longer alkyl chains (e.g., C13) reduce aqueous solubility but improve compatibility with organic phases. For example, 1-dodecyl-1-methylpiperazinium chloride (C12) is sparingly soluble in water but forms stable micelles .

- Thermal Stability : Imidazolium ionic liquids (e.g., 1-ethyl-3-methylimidazolium chloride) typically degrade above 300°C, while piperazinium derivatives may decompose at lower temperatures (~200°C) due to weaker cationic stabilization .

- Surface Activity : The tridecyl chain in 1-methyl-1-tridecylpiperazinium chloride likely lowers critical micelle concentration (CMC) compared to shorter-chain analogs, making it more effective as a surfactant .

Research Findings and Challenges

- Synthetic Methods : Piperazinium derivatives are often synthesized via alkylation of piperazine precursors (e.g., using formaldehyde and triethylamine as in ). However, scaling up tridecyl-chain derivatives requires optimization due to steric hindrance .

- Environmental Impact : Chloride-based ionic liquids, including imidazolium and piperazinium salts, pose ecological risks due to persistence. Longer alkyl chains may exacerbate toxicity, necessitating biodegradability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.